molecular formula C22H29N5O2 B2664235 1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea CAS No. 2034410-20-1

1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea

Cat. No.: B2664235
CAS No.: 2034410-20-1
M. Wt: 395.507
InChI Key: OKGGVKOTSYTHDO-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a synthetic organic compound designed for research applications. Its molecular structure incorporates a urea linker connecting a 3-methoxybenzyl group to a piperidine-substituted tetrahydroquinazoline core. This specific architecture suggests potential for interaction with key biological targets. Quinazoline-derived small molecules have been identified as capable of modulating the Ubiquitin Ligase COP1, a process that can lead to the stabilization and increased levels of adipose triglyceride lipase (ATGL) . Research into this pathway is highly relevant for investigating novel therapeutic strategies for metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD) . Furthermore, the piperidine-urea moiety is a feature found in compounds that act on G protein-coupled receptors (GPCRs) , which are a major class of drug targets involved in a vast array of physiological processes . Researchers can utilize this compound as a chemical tool to probe these and other complex biological mechanisms. This product is provided for non-human research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-18-6-4-5-16(13-18)14-23-22(28)26-17-9-11-27(12-10-17)21-19-7-2-3-8-20(19)24-15-25-21/h4-6,13,15,17H,2-3,7-12,14H2,1H3,(H2,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGGVKOTSYTHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C20H26N4O=1 3 Methoxybenzyl 3 1 5 6 7 8 tetrahydroquinazolin 4 yl piperidin 4 yl urea\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}=\text{1 3 Methoxybenzyl 3 1 5 6 7 8 tetrahydroquinazolin 4 yl piperidin 4 yl urea}

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been shown to act on:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
  • Monoamine Oxidase (MAO) : Its potential MAO inhibitory activity suggests a role in mood regulation and neuroprotection.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and piperidine exhibit significant antimicrobial properties. For instance:

CompoundActivityMIC (µg/mL)
1Bacterial Inhibition0.12 - 0.98
2Fungal Inhibition0.49 - 0.12

These results suggest that modifications in the structure of similar compounds can lead to enhanced antimicrobial efficacy.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of compounds similar to this compound. For example:

CompoundCancer TypeIC50 (µM)
ABreast Cancer (MDA-MB-468)0.40
BRenal Cancer (A498)1.41

These findings indicate that the compound may exert selective cytotoxic effects against specific cancer cell lines.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound against oxidative stress-induced neuronal damage in vitro. The results demonstrated a significant reduction in cell death and increased antioxidant enzyme activity.
  • Behavioral Studies : In animal models, compounds with similar structures have shown promise in reducing anxiety-like behaviors and improving cognitive functions, suggesting potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Structural Analogues

Tetrahydroquinazolin-Based Derivatives
  • 2-({1-[2-(4-Chlorophenyl)-2-methylpropanoyl]piperidin-4-yl}amino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (): Structural Differences: Replaces the urea group with an amino linkage and introduces a 4-chlorophenyl-propanoyl substituent. Implications: The chloroaryl group may enhance target affinity but reduce solubility compared to the methoxybenzyl group in the target compound.
Piperidinyl-Urea Derivatives
  • N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) (): Structural Differences: Substitutes the tetrahydroquinazolin group with a trifluoromethylbenzamide.
  • 1-(1-(Butane-1-sulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (13) ():

    • Structural Differences : Uses a sulfonyl-piperidine group and trifluoromethylphenyl urea.
    • Implications : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to methoxybenzyl.

Key Observations :

  • Yields for urea-linked piperidinyl derivatives typically range from 35% to 66%, influenced by steric hindrance and reagent reactivity.
  • The methoxybenzyl group in the target compound may require optimized coupling conditions to achieve comparable yields.

Pharmacological Activities

Anticonvulsant Activity
  • 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (): ED50: 2.72 μmol/kg (MES test), demonstrating potency comparable to standard drugs.
Kinase Inhibition
  • Quinazolinone-Urea Derivatives (): Activity: Demonstrated kinase inhibition via SAR studies, with substituents like nitro or phenyl enhancing potency. Implications: The tetrahydroquinazolin group in the target compound may similarly target ATP-binding kinase domains.

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